molecular formula C39H76NaO8P B016844 Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate CAS No. 108321-18-2

Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate

Cat. No.: B016844
CAS No.: 108321-18-2
M. Wt: 727.0 g/mol
InChI Key: ALPWRKFXEOAUDR-JFRIYMKVSA-M
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Description

Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.

Properties

CAS No.

108321-18-2

Molecular Formula

C39H76NaO8P

Molecular Weight

727.0 g/mol

IUPAC Name

sodium;[(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate

InChI

InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1

InChI Key

ALPWRKFXEOAUDR-JFRIYMKVSA-M

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Synonyms

DSPA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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